
Omeprazole-d3 Sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omeprazole-d3 Sulfide is a deuterium-labeled compound derived from omeprazole sulfide, a metabolite of omeprazole. Omeprazole is a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease and other acid-related disorders. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole-d3 Sulfide involves the incorporation of deuterium into the molecular structure of omeprazole sulfide. One common method is the deuteration of omeprazole sulfide using deuterium gas or deuterated reagents under specific reaction conditions. The process typically involves the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Omeprazole-d3 Sulfide undergoes various chemical reactions, including:
Oxidation: Conversion to omeprazole-d3 sulfoxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction back to this compound using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and catalysts like soybean pod peroxidase.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
Oxidation: Omeprazole-d3 sulfoxide.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Omeprazole-d3 Sulfide has several scientific research applications, including:
Pharmacokinetic Studies: Used as a stable isotope tracer to track the metabolism and distribution of omeprazole sulfide in the body.
Drug Development: Investigated for its potential therapeutic applications and as a precursor in the synthesis of other proton pump inhibitors.
Biological Studies: Used to study the biochemical and physiological effects of deuterium-labeled compounds.
Industrial Applications: Employed in the development of new pharmaceuticals and in the study of drug metabolism.
Wirkmechanismus
Omeprazole-d3 Sulfide functions as a proton pump inhibitor, similar to omeprazole. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing the secretion of gastric acid. This mechanism involves the binding of the compound to the enzyme, leading to the inhibition of acid production and providing relief from acid-related disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness
Omeprazole-d3 Sulfide is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for more precise tracking in pharmacokinetic studies and can lead to improved stability and reduced metabolic degradation compared to non-deuterated compounds.
Biologische Aktivität
Omeprazole-d3 sulfide is a deuterium-labeled derivative of omeprazole, a widely used proton pump inhibitor (PPI) that plays a critical role in the treatment of various gastrointestinal disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant research findings.
This compound functions primarily as a proton pump inhibitor . It exerts its effects by selectively inhibiting the H+/K+-ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, thereby increasing gastric pH and providing relief from acid-related conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .
Key Mechanisms:
- Proton Pump Inhibition : The compound binds covalently to cysteine residues on the H+/K+-ATPase enzyme, leading to irreversible inhibition.
- Alteration of Gastric Flora : By reducing acidity, this compound may influence the composition of gastric microbiota .
- Modulation of Heat Shock Proteins : It activates heat shock proteins (HSP70), which may play a role in cellular protection and repair mechanisms .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its enhanced stability due to deuterium labeling, which allows for precise tracking in metabolic studies. The bioavailability of omeprazole typically ranges from 30% to 76%, influenced by first-pass metabolism primarily through the cytochrome P450 enzyme system (CYP2C19 and CYP3A4) .
Absorption and Distribution:
- Peak Plasma Concentration : Achieved within 0.5 to 3.5 hours post-administration.
- Volume of Distribution : Approximately 0.3 L/kg.
- Protein Binding : Roughly 95% bound to plasma proteins .
Metabolism:
This compound undergoes extensive hepatic metabolism, resulting in several metabolites, including omeprazole sulfone and hydroxylated forms. Notably, the incorporation of deuterium allows for differentiation between metabolites derived from omeprazole and its labeled counterpart .
Research Findings
Recent studies have focused on the biological activity and metabolic pathways of this compound, revealing critical insights into its effects on human health.
Case Studies and Experimental Data:
-
In Vivo Studies :
- A study administered this compound to mice via different routes (oral, intravenous, intraperitoneal) to identify novel metabolites. A total of 17 metabolites were detected, highlighting the compound's complex metabolic pathways .
- Research indicated that administration of this compound resulted in significant alterations in brain pharmacokinetics compared to standard omeprazole, suggesting potential central nervous system effects .
-
Metabolite Profiling :
- Mass spectrometry analyses demonstrated that metabolites such as hydroxyomeprazole and various conjugates were prevalent in plasma samples, with distinct profiles based on administration route and timing .
- The identification of metabolites provides insight into the pharmacological effects and potential side effects associated with long-term use of PPIs like this compound.
Summary Table: Biological Activity Overview
Feature | This compound |
---|---|
Type | Proton Pump Inhibitor |
Target Enzyme | H+/K+-ATPase |
Mechanism | Inhibition of gastric acid secretion |
Bioavailability | 30% - 76% |
Peak Plasma Concentration | 0.5 - 3.5 hours |
Protein Binding | ~95% |
Major Metabolites | Hydroxyomeprazole, Omeprazole Sulfone |
Eigenschaften
CAS-Nummer |
922731-00-8 |
---|---|
Molekularformel |
C17H19N3O2S |
Molekulargewicht |
332.436 |
IUPAC-Name |
2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i4D3 |
InChI-Schlüssel |
XURCIPRUUASYLR-GKOSEXJESA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC |
Synonyme |
6-Methoxy-2-[[[4-(methoxy-d3)-3,5-dimethyl-2-pyridinyl]methyl]thio]-1H-benzimidazole; 2-[[(3,5-Dimethyl-4-methoxy-d3-2-pyridyl)methyl]thio]-5-methoxybenzimidazole; _x000B_Pyrmetazole-d3; Ufiprazole-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.